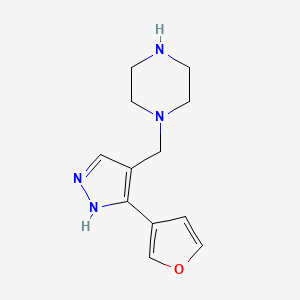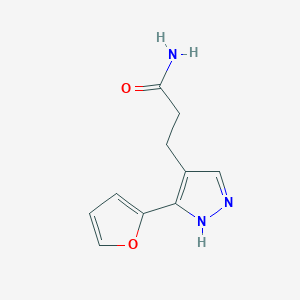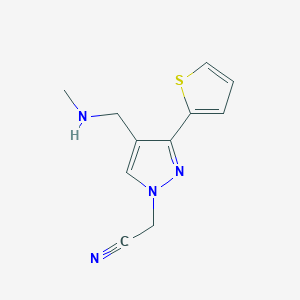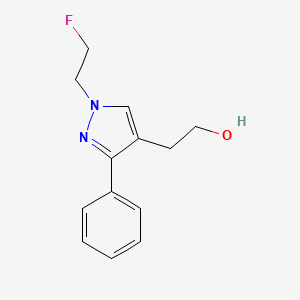
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, commonly referred to as 1-AP-4-TFM, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H14F3NO and a molecular weight of 187.2 g/mol. 1-AP-4-TFM is a chiral molecule that contains a quaternary ammonium center, which makes it a useful tool for asymmetric synthesis. The compound is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Catalysis
A study by Kobayashi et al. (2011) illustrates the utility of related pyrrolidin-3-yl methanol derivatives in organic synthesis, specifically in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through a reaction with aryl Grignard reagents (Kobayashi et al., 2011). This highlights the compound's potential role in facilitating complex chemical transformations.
Antimicrobial Activity
Ohtake et al. (1997) explored derivatives of pyrrolidin-3-yl methanol for their antibacterial properties, demonstrating potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997). This suggests potential applications in developing new antibacterial agents.
Organocatalysis
Research by Munck et al. (2017) reported on a prolinol derived ligand, showcasing its effectiveness in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017). This demonstrates the compound's relevance in asymmetric synthesis, contributing to the synthesis of chiral molecules.
Material Science and Coordination Chemistry
A study by Kundu et al. (2013) on cadmium(II) carboxylates containing polyamine/Schiff base ligands revealed variations in coordination numbers and molecular and crystalline architectures by changing ligands (Kundu et al., 2013). This research signifies the potential of such compounds in material science, particularly in the design of new materials with specific properties.
Corrosion Inhibition
Ma et al. (2017) investigated triazole derivatives, including a compound structurally similar to "(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol", as corrosion inhibitors for mild steel in acidic medium. The study found significant inhibition efficiency, suggesting applications in protecting metals from corrosion (Ma et al., 2017).
特性
IUPAC Name |
[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDDGWHZUFZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)



